

An In-depth Technical Guide to the Physical and Chemical Properties of α,β -Dihydroxyisovalerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dihydroxy-3-methylbutanoate*

Cat. No.: *B1258931*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β -Dihydroxyisovalerate, also known as (R)-2,3-dihydroxy-3-methylbutanoic acid, is a key intermediate in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.^{[1][2]} Its central role in this metabolic pathway makes it a compound of significant interest for researchers in biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of α,β -dihydroxyisovalerate, detailed experimental protocols for the enzymes involved in its metabolism, and visualizations of its biochemical pathway and associated experimental workflows. While extensive predicted data for its physicochemical properties are available, experimental values for several parameters remain to be determined.

Physicochemical Properties

The physical and chemical properties of α,β -dihydroxyisovalerate are crucial for understanding its behavior in biological systems and for developing analytical methods. While experimental data for properties such as melting and boiling points are not readily available in the literature, computational predictions provide valuable estimates.

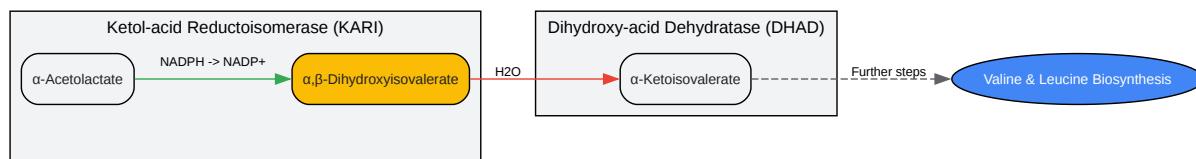
Physical Properties

A summary of the predicted physical properties of (R)-2,3-dihydroxy-isovalerate is presented in Table 1. These values are sourced from reputable chemical and biological databases.

Property	Value	Source
Molecular Formula	C5H10O4	HMDB[3]
Average Molecular Weight	134.1305 g/mol	HMDB[3]
Monoisotopic Molecular Weight	134.057908808 g/mol	HMDB[3]
IUPAC Name	(2R)-2,3-dihydroxy-3-methylbutanoic acid	HMDB[3]
Melting Point	Not Available	HMDB[3], FooDB[4]
Boiling Point	Not Available	HMDB[3], FooDB[4]
Water Solubility (Predicted)	529 g/L	ALOGPS[3]
logP (Predicted)	-0.83	ALOGPS[3]
pKa (Strongest Acidic, Predicted)	3.8	ChemAxon[3]

Chemical Properties and Stability

Specific experimental studies on the chemical stability of α,β -dihydroxyisovalerate under various conditions (e.g., pH, temperature) are not extensively documented in publicly available literature. However, as a dihydroxy carboxylic acid, its stability is expected to be influenced by these factors. At acidic pH, acid-catalyzed dehydration or rearrangement reactions may occur, while at alkaline pH, base-catalyzed reactions could take place. Temperature would likely accelerate any degradation pathways. The development of a stability-indicating assay method would be necessary to systematically evaluate its degradation profile.[5][6][7]


Biological Role and Metabolic Pathway

α,β -Dihydroxyisovalerate is a crucial intermediate in the biosynthesis of branched-chain amino acids.[1][2] This metabolic pathway is essential in bacteria, fungi, and plants.

The formation and conversion of α,β -dihydroxyisovalerate are catalyzed by two key enzymes:

- Ketol-acid reductoisomerase (KARI): This enzyme catalyzes the conversion of α -acetolactate to α,β -dihydroxyisovalerate. This reaction involves an NADPH-dependent reduction.[8]
- Dihydroxy-acid dehydratase (DHAD): This enzyme catalyzes the dehydration of α,β -dihydroxyisovalerate to α -ketoisovalerate.[6]

The metabolic pathway is illustrated in the following diagram:

[Click to download full resolution via product page](#)

Biosynthesis of Branched-Chain Amino Acids.

Experimental Protocols

Detailed experimental protocols are essential for the study of α,β -dihydroxyisovalerate and the enzymes involved in its metabolism.

Ketol-acid Reductoisomerase (KARI) Activity Assay

This protocol is adapted from methodologies described for the characterization of KARI enzymes.[1]

Objective: To determine the enzymatic activity of Ketol-acid Reductoisomerase by monitoring the oxidation of NADPH.

Materials:

- Purified KARI enzyme

- (S)-2-Acetolactate (substrate)
- NADPH
- MgCl₂
- Tris-HCl buffer (pH 8.0)
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, and 0.2 mM NADPH.
- Add a known concentration of the KARI enzyme to the reaction mixture.
- Initiate the reaction by adding the substrate, (S)-2-acetolactate, to a final concentration of 2.5 mM.
- Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADPH to NADP⁺.
- Calculate the enzyme activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

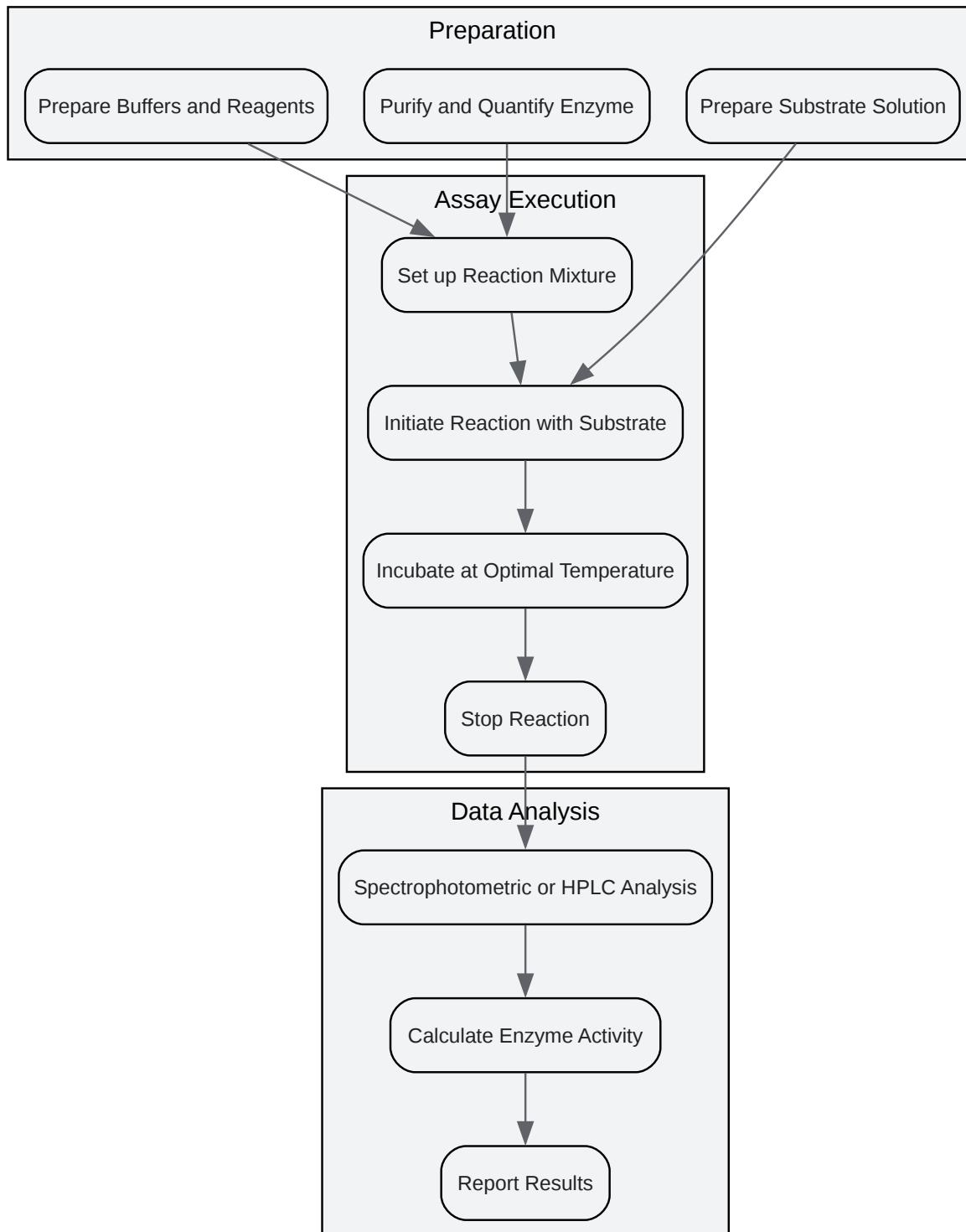
Dihydroxy-acid Dehydratase (DHAD) Activity Assay

This protocol is based on methods used for the characterization of DHAD enzymes.[\[9\]](#)[\[10\]](#)

Objective: To determine the enzymatic activity of Dihydroxy-acid Dehydratase by quantifying the formation of the α -keto acid product.

Materials:

- Purified DHAD enzyme
- (R)-2,3-dihydroxyisovalerate (substrate)


- MgCl₂
- Tris-HCl buffer (pH 8.5)
- Phenylhydrazine (for derivatization)
- Acetonitrile
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, and a known concentration of the DHAD enzyme.
- Initiate the reaction by adding the substrate, (R)-2,3-dihydroxyisovalerate, to a final concentration of 5 mM.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding an equal volume of acetonitrile.
- Derivatize the product, α -ketoisovalerate, by adding phenylhydrazine to a final concentration of approximately 4 mM and incubating at room temperature for 30 minutes.
- Analyze the reaction mixture by HPLC, monitoring the absorbance of the derivatized product at 341 nm.
- Quantify the amount of α -ketoisovalerate formed by comparing the peak area to a standard curve of the derivatized product.

General Workflow for Enzyme Assays

The following diagram illustrates a typical workflow for conducting the enzyme assays described above.

[Click to download full resolution via product page](#)

General workflow for enzyme activity assays.

Analytical Methodologies

The quantification of α,β -dihydroxyisovalerate in biological samples or reaction mixtures typically requires chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method coupled with UV detection after derivatization is a common approach for the analysis of α -keto acids, the product of the DHAD reaction.^[9] For the direct analysis of α,β -dihydroxyisovalerate, which lacks a strong chromophore, derivatization or the use of a refractive index detector would be necessary. A method for a similar compound, dihydroxyacetone, utilizes an amino-bonded silica column with an acetonitrile/water mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of small, volatile molecules. Due to the polar nature of α,β -dihydroxyisovalerate, derivatization is required to increase its volatility for GC analysis.^[1] Common derivatization agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).^[1] This method allows for both quantification and structural confirmation.

Conclusion

α,β -Dihydroxyisovalerate is a fundamentally important metabolite in the biosynthesis of essential amino acids. While its biological role is well-characterized, a comprehensive experimental dataset of its physical and chemical properties is still lacking. The predicted properties provide a useful starting point for researchers, and the detailed enzymatic assay protocols presented here offer a solid foundation for further investigation into its metabolism and the enzymes that control its flux. The development of specific and validated analytical methods for its direct quantification will be crucial for advancing our understanding of this key biochemical intermediate and its potential applications in biotechnology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Determination of β -hydroxy- β -methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/MS and LC/MS Based Serum Metabolomic Analysis of Dairy Cows With Ovarian Inactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. questjournals.org [questjournals.org]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of β -hydroxy- β -methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of α,β -Dihydroxyisovalerate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258931#physical-and-chemical-properties-of-alpha-beta-dihydroxyisovalerate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com